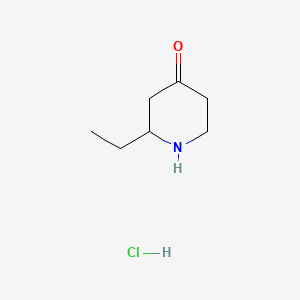

2-Ethylpiperidin-4-one hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-ethylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-2-6-5-7(9)3-4-8-6;/h6,8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIOVBYLTPWVSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697222 | |

| Record name | 2-Ethylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245643-87-1 | |

| Record name | 2-Ethylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 2 Ethylpiperidin 4 One Hydrochloride and Its Analogues

Foundational Synthetic Routes to Piperidin-4-one Systems

The construction of the piperidin-4-one core is a well-established area of organic synthesis, with several classical methods forming the bedrock of modern approaches.

Classical Mannich Condensation and its Regio/Diastereocontrol

The Mannich reaction is a cornerstone for the synthesis of 4-piperidones. chemrevlett.com This one-pot multicomponent condensation typically involves an amine (or ammonia), an aldehyde, and a ketone with at least two reactive alpha-hydrogens. sciencemadness.orgresearchgate.net For instance, the reaction of an aromatic aldehyde, ammonium (B1175870) acetate (B1210297), and an unsymmetrical ketone like ethyl methyl ketone can produce 2,6-diaryl-3-methyl-4-piperidones. chemrevlett.com

A key challenge in using unsymmetrical ketones is controlling regioselectivity—the selective reaction at one alpha-carbon over another. The reaction conditions, including solvent and temperature, can influence the outcome. Furthermore, the reaction often exhibits a degree of diastereocontrol. The piperidone ring typically adopts a stable chair conformation, with large substituents, such as aryl groups at the C2 and C6 positions, preferentially occupying the equatorial positions to minimize steric hindrance. chemrevlett.comchemrevlett.com This conformational preference influences the stereochemical orientation of other substituents added to the ring. chemrevlett.com More complex, multi-component cascade reactions based on the Mannich principle have been developed to create highly substituted piperidinones with a high degree of diastereoselectivity, often forming a single diastereomer. nih.gov

Cyclization Reactions in Piperidin-4-one Formation (e.g., Petrenko-Kritschenko, Dieckmann)

Beyond the standard Mannich reaction, other classical cyclization methods are pivotal for piperidin-4-one synthesis.

The Petrenko-Kritschenko piperidone synthesis is a multicomponent reaction that condenses two equivalents of an aldehyde with one equivalent each of an acetonedicarboxylic ester and an amine (or ammonia). synarchive.comdrugfuture.comwikipedia.org Mechanistically, it can be considered a double Mannich reaction that assembles the heterocyclic ring in one pot. chempedia.info While classic examples often produce symmetrically substituted piperidones, variations have been developed to create more complex structures. chempedia.info

The Dieckmann condensation offers an alternative, intramolecular approach. tandfonline.com This base-catalyzed reaction cyclizes a diester to form a cyclic β-keto ester. ucl.ac.uk In the context of piperidone synthesis, the strategy typically involves a two-step sequence: first, a primary amine undergoes a double Michael addition with two equivalents of an acrylate (B77674) ester (e.g., methyl or ethyl acrylate) to form a tertiary amine-diester. tandfonline.comdtic.mil This acyclic diester is then subjected to Dieckmann condensation to form the N-substituted-3-carboxypiperidin-4-one ring, which can subsequently be decarboxylated. tandfonline.comdtic.milnih.gov Careful control of reaction conditions, such as high dilution, is often necessary to favor the intramolecular cyclization over intermolecular polymerization. tandfonline.com

| Method | Key Reactants | Core Transformation | Key Features |

| Mannich Condensation | Ketone, Aldehyde, Amine | One-pot intermolecular condensation | Versatile for creating 2,6-disubstituted systems. chemrevlett.com |

| Petrenko-Kritschenko | Acetonedicarboxylate, Aldehyde (2 eq.), Amine | One-pot double Mannich reaction | Forms symmetrical 2,6-dicarboxyalkyl-4-piperidones. drugfuture.comchempedia.info |

| Dieckmann Condensation | Tertiary amine-diester | Intramolecular Claisen condensation | Multi-step route; forms the ring via intramolecular cyclization. tandfonline.comdtic.mil |

Stereo- and Enantioselective Synthesis of 2-Ethylpiperidin-4-one (B7901804) Derivatives

Creating 2-ethylpiperidin-4-one with a specific three-dimensional arrangement requires advanced synthetic methods that can control the formation of stereocenters.

Diastereoselective Approaches for Establishing 2-Substitution

Achieving diastereoselectivity—the preferential formation of one diastereomer over others—is critical when installing substituents on the piperidone ring. Several strategies have been developed to control the stereochemistry at the C2 position.

One approach involves a Michael-Michael reaction sequence, which has been used to prepare 2-substituted-piperidin-4-ones diastereoselectively. researchgate.net Another powerful method is the double reductive amination of a 1,5-keto-aldehyde with a primary amine. The use of an organometallic chiral auxiliary, such as an η4-dienetricarbonyliron complex, can exert complete control over the reaction's stereoselectivity, leading to a single diastereoisomeric product. rsc.orgnih.gov The stereochemical outcome is dictated by the hydride reagent attacking the intermediate cyclic iminium ion from the face opposite the bulky tricarbonyliron group. rsc.org Similarly, a vinylogous Mannich reaction using a chiral α-methyl benzylamine (B48309) as a chiral auxiliary can produce chiral 2,3-dihydro-4-pyridones, which are precursors to 2-substituted piperidines like the natural alkaloid (+)-241D. rsc.org

| Method | Key Reagents/Auxiliary | Diastereomeric Ratio (dr) | Outcome |

| Double Reductive Amination | η4-dienetricarbonyliron complex, NaBH(OAc)₃ | Single diastereomer | Complete stereocontrol from the chiral auxiliary. rsc.orgnih.gov |

| Vinylogous Mannich Reaction | Chiral α-methyl benzylamine | >95:5 | Forms chiral dihydropyridinone precursors to 2-substituted piperidines. rsc.org |

| Mannich Reaction of N,O-acetals | Chiral N,O-acetal derived from (S)-phenylglycinol | >99:1 | Access to 3-hydroxy-2,6-disubstituted piperidine (B6355638) scaffolds. rsc.org |

Enantioselective Synthesis Strategies for Chiral Piperidin-4-one Building Blocks

Enantioselective synthesis creates a specific enantiomer of a chiral molecule. This is often achieved using chiral catalysts or auxiliaries that create a chiral environment for the reaction.

Several modern catalytic methods provide access to enantiopure piperidine precursors:

Chiral Lactams: Phenylglycinol-derived oxazolopiperidone lactams are versatile building blocks that allow for the regio- and stereocontrolled introduction of substituents. researchgate.net These can be used for the enantio- and diastereodivergent synthesis of products like cis- and trans-3-ethyl-2-phenylpiperidine. rsc.org

Catalytic Asymmetric Cyclization: A copper(I) catalyst paired with a chiral bisphosphine ligand can catalyze the regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines, which are precursors to chiral piperidines. nih.gov

Enzymatic Kinetic Resolution: A highly efficient method involves the enzymatic transamination of a 4-piperidone (B1582916) with a concurrent dynamic kinetic resolution. This process can establish two stereocenters in a single step, affording the desired product with excellent diastereomeric ratio (>10:1) and enantiomeric excess (>99% ee). nih.gov

Asymmetric Reductive Heck Reaction: A Rhodium-catalyzed asymmetric reductive Heck reaction of dihydropyridines with boronic acids can produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, serving as precursors for chiral piperidines. nih.gov

| Method | Catalyst/Auxiliary | Product ee (%) | Reference |

| Enzymatic DKR | Transaminase Enzyme | >99% | nih.gov |

| Asymmetric Cyclizative Aminoboration | Cu(I) / (S,S)-Ph-BPE | up to 96% | nih.gov |

| Asymmetric Reductive Heck | Rhodium / Chiral Ligand | up to 99% | nih.gov |

| Chiral Lactam Strategy | (R)-Phenylglycinol | N/A (Auxiliary-based) | researchgate.netrsc.org |

Control of Stereochemistry at the Piperidin-4-one Ring Carbons

The stereochemical configuration of the entire piperidine ring is governed by the interplay of substituents and the inherent conformational preferences of the six-membered ring. researchgate.net The chair conformation is generally the most stable, and synthetic strategies often exploit the predictable axial and equatorial positioning of groups to direct the stereochemical outcome of reactions. chemrevlett.com

For example, in the synthesis of 2,6-disubstituted piperidines, the stereochemical relationship between these two substituents is a critical factor. rsc.org Methods like intramolecular aza-Michael additions using chiral sulfinamide nucleophiles can produce bicyclic nitrogen compounds with high diastereomeric ratios (up to >20:1) by controlling the cyclization pathway. researchgate.net Furthermore, the synthesis of 2,3-cis-disubstituted piperidines can be achieved with high diastereoselectivity and enantioselectivity through copper-catalyzed cyclizative aminoboration, where noncovalent interactions between the substrate and the chiral catalyst guide the stereochemical outcome. nih.gov These methods highlight how modern synthetic chemistry allows for precise control over multiple stereocenters within the piperidine ring, enabling the targeted synthesis of complex molecules like 2-ethylpiperidin-4-one and its analogues.

Modern Catalytic Strategies in Piperidin-4-one Synthesis

The quest for more efficient, selective, and sustainable methods for constructing the piperidine ring has led to the widespread adoption of catalytic strategies. These approaches often offer advantages in terms of atom economy, stereocontrol, and functional group tolerance over classical methods like the Mannich reaction. nih.govchemrevlett.com

Metal-Catalyzed Intramolecular Cyclization and Annulation Reactions

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and piperidin-4-ones are no exception. nih.gov These methods often involve the formation of key carbon-carbon or carbon-nitrogen bonds through intramolecular cyclization or annulation reactions, providing rapid access to the piperidine core.

One notable strategy involves the nickel-catalyzed [4+2] cycloaddition of 3-azetidinones with alkynes. This method provides a direct route to highly substituted piperidin-4-ones with excellent yields and regioselectivity. nih.gov The reaction mechanism is proposed to proceed through a C-C bond cleavage, ultimately affording the 3-piperidone product under mild and practical conditions. nih.gov While not directly producing a 2-substituted pattern, this methodology highlights the power of metal-catalyzed annulation for building the core piperidine structure.

Gold-catalyzed cyclization of N-homopropargyl amides presents another powerful approach. This reaction generates a cyclic imidate intermediate, which can be further manipulated in a one-pot sequence. nih.govthieme-connect.com This method is highly flexible and demonstrates excellent diastereoselectivity in the ring formation step. nih.gov

Palladium-catalyzed reactions have also been employed. For instance, sequential palladium-catalyzed allylic amination and Michael addition have been used to construct 5-methylenepiperidines, which are precursors to substituted piperidine derivatives. whiterose.ac.uk Furthermore, palladium complexes have been used to catalyze the intramolecular cyclization of amino acid-derived organozinc reagents to furnish 4-oxopipecolates. whiterose.ac.uk

Iron-catalyzed intramolecular C-H alkoxylation offers a novel route to tetrahydrofuran (B95107) skeletons and showcases the potential of earth-abundant metals in C-O bond formation, a transformation that can be conceptually applied to the synthesis of oxygenated piperidine derivatives. nih.gov

| Catalyst System | Reaction Type | Precursors | Product Type | Key Features |

| Ni-phosphine complex | [4+2] Cycloaddition | 3-Azetidinone, Alkyne | Substituted Piperidin-4-one | Excellent yields and regioselectivity, mild conditions. nih.gov |

| [Au(PPh3)NTf2] | Intramolecular Cyclization | N-Homopropargyl amide | Piperidin-4-ol | One-pot, high diastereoselectivity, no N-protection required. nih.govthieme-connect.com |

| Palladium(II) complexes | Allylic Amination/Michael Addition | Allylic amines, Michael acceptors | 5-Methylenepiperidines | Sequential reaction to build substituted piperidines. whiterose.ac.uk |

| Iron(III) acetylacetonate | Intramolecular C-H Alkoxylation | α-Diazo-β-ketoesters | Tetrahydrofurans | Utilizes earth-abundant metal, forms C-O bonds. nih.gov |

Asymmetric Hydrogenation of Piperidine Precursors

Asymmetric hydrogenation is a powerful tool for establishing stereocenters with high enantioselectivity, and it has been successfully applied to the synthesis of chiral piperidines from various unsaturated precursors. dicp.ac.cnnih.gov This "after cyclization" strategy is highly efficient and atom-economical. nih.gov

Iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has emerged as a particularly effective method for accessing enantioenriched piperidines. nih.govrsc.org Using chiral ligands such as MeO-BoQPhos, high levels of enantioselectivity (up to 93:7 er) have been achieved for the hydrogenation of 2-alkyl-pyridinium salts. nih.gov This approach provides a direct route to chiral 2-alkylpiperidines, which are key structural motifs in many bioactive molecules. The resulting enantioenriched piperidines can be readily converted into more complex structures. nih.gov

Rhodium-catalyzed asymmetric hydrogenation has also been extensively studied. Chiral bisphosphine-rhodium complexes with large bite angles have been shown to be highly effective for the hydrogenation of dehydromorpholines, a related class of N-heterocycles, affording the products in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.gov A rhodium-catalyzed reductive transamination of pyridinium salts using a chiral primary amine and formic acid as the hydrogen source also provides access to a variety of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cn

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high stereoselectivity. For instance, in the iridium-catalyzed hydrogenation of 2-benzyl-N-benzylpyridinium salt, THF was identified as the optimal solvent, furnishing a 90:10 enantiomeric ratio. nih.gov

| Catalyst System | Substrate | Product | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) |

| [Ir(cod)Cl]2 / MeO-BoQPhos | 2-Alkyl-pyridinium salts | Enantioenriched 2-alkylpiperidines | Up to 93:7 er nih.gov |

| Rhodium / Chiral Bisphosphine | Dehydromorpholines | Chiral morpholines | Up to 99% ee nih.gov |

| Rhodium / Chiral Primary Amine | Pyridinium salts | Chiral piperidines | Excellent diastereo- and enantio-selectivities dicp.ac.cn |

| Iridium / Chiral Ligand | 5-Hydroxypicolinate pyridinium salts | cis-Configurated hydroxypiperidine esters | Up to 97% ee rsc.org |

Chemo- and Stereoselective Reductions of Piperidin-4-one Ring Systems

The reduction of the carbonyl group at the C4 position of the piperidin-4-one ring is a fundamental transformation that provides access to piperidin-4-ols, which are themselves valuable synthetic intermediates. The stereochemical outcome of this reduction is of critical importance, as it establishes a new stereocenter.

A one-pot synthesis of substituted piperidin-4-ols has been developed that involves a gold-catalyzed cyclization followed by a chemoselective reduction with catecholborane. nih.govthieme-connect.com This sequence proceeds with high diastereoselectivity, affording the cis-isomer in many cases. nih.gov

The reduction of N-substituted piperidin-4-ones can be achieved with various reducing agents, and the stereoselectivity is often dependent on the nature of the N-substituent and the reaction conditions. For example, reduction of N-acyl piperidin-4-ones can lead to different diastereomeric ratios of the corresponding alcohols.

Furthermore, the Dieckmann condensation, a base-catalyzed intramolecular cyclization of a diester, is a classical method for preparing β-keto esters, which can then be hydrolyzed and decarboxylated to yield cyclic ketones like 4-piperidone. sciencemadness.org The subsequent reduction of the ketone can be performed using standard reducing agents. sciencemadness.org

Derivatization and Functionalization of 2-Ethylpiperidin-4-one Hydrochloride

Once the 2-ethylpiperidin-4-one core has been synthesized, it can be further modified to introduce a wide range of functional groups, allowing for the exploration of structure-activity relationships in drug discovery programs.

Conversion of the Carbonyl Functionality

The carbonyl group of 2-ethylpiperidin-4-one is a versatile handle for a variety of chemical transformations. utdallas.edu It can be converted into a range of other functional groups, providing access to a diverse set of derivatives.

One common transformation is the conversion of the ketone to an oxime, which can be accomplished by reacting the piperidin-4-one with hydroxylamine (B1172632). chemrevlett.com The resulting oxime can then be further functionalized.

The carbonyl group can also be converted into a thione group through reaction with tetraphosphorus (B14172348) decasulfide, a process known as thionation. ru.nl This transformation opens up avenues to sulfur-containing piperidine derivatives.

Wittig-type reactions, including the Horner-Wadsworth-Emmons olefination, can be used to convert the carbonyl group into a carbon-carbon double bond, allowing for the introduction of various substituents at the C4 position. youtube.com For instance, reaction with phosphonates and a strong base can lead to the corresponding olefinated products. youtube.com

The carbonyl group can also participate in condensation reactions. For example, condensation with primary amines can form enamines, which are nucleophilic at the C3 position and can be further alkylated. youtube.com

| Reagent(s) | Transformation | Product Functional Group |

| Hydroxylamine | Oximation | Oxime chemrevlett.com |

| Tetraphosphorus decasulfide | Thionation | Thione ru.nl |

| Phosphonate ylides | Olefination | Alkene youtube.com |

| Primary amines | Condensation | Enamine youtube.com |

Selective N-Alkylation and N-Functionalization

The nitrogen atom of the piperidine ring is another key site for functionalization. Selective N-alkylation and N-acylation can be used to introduce a variety of substituents that can modulate the pharmacological properties of the molecule.

N-alkylation can be achieved by reacting the piperidine with an alkyl halide, often in the presence of a base such as potassium carbonate or triethylamine. researchgate.net The choice of solvent, such as acetonitrile (B52724) or DMF, can influence the reaction rate and yield. researchgate.net For secondary amines like 2-ethylpiperidin-4-one, monoalkylation is generally favored, as the initial product is protonated by the hydrohalic acid formed during the reaction, deactivating it towards further alkylation. researchgate.net

Reductive amination is another powerful method for N-alkylation. This involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride. sciencemadness.org This method is particularly useful for introducing a wide range of alkyl and arylalkyl groups.

N-acylation can be readily accomplished by treating the piperidine with an acyl chloride or anhydride. This introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. N-sulfonylation, the reaction with a sulfonyl chloride, is another common N-functionalization strategy. nih.gov

The selectivity of N- versus O-alkylation can be an important consideration in related systems, such as pyridones. In such cases, the choice of the counterion and solvent can direct the reaction towards either the N- or O-alkylated product. nih.gov

| Reaction Type | Reagent(s) | Functional Group Introduced |

| N-Alkylation | Alkyl halide, Base | Alkyl group researchgate.net |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Substituted alkyl group sciencemadness.org |

| N-Acylation | Acyl chloride/Anhydride | Acyl group chemrevlett.com |

| N-Sulfonylation | Sulfonyl chloride | Sulfonyl group nih.gov |

Introduction of Hydrochloric Acid as a Salt Form via Specific Methodologies

One common and straightforward method involves the use of concentrated hydrochloric acid in an alcoholic solvent. For instance, a synthetic route for a piperidine derivative involved dissolving the free base in methanol (B129727) (MeOH), followed by the addition of concentrated HCl. acs.org The mixture was then heated, typically to facilitate the reaction and ensure complete protonation. acs.org Upon cooling, the hydrochloride salt, being less soluble in the solvent system than its free base counterpart, precipitates out of the solution as a solid. This solid can then be isolated through filtration, washed with a suitable solvent like diethyl ether to remove any residual impurities, and dried to yield the final product. acs.org

Another widely used technique employs ethereal hydrogen chloride. This method involves dissolving the purified base compound in a suitable solvent, such as diethyl ether or chloroform, and then adding a saturated solution of hydrogen chloride in diethyl ether. nih.gov The amount of ethereal HCl added can be controlled. An excess is often used to ensure complete conversion to the salt, leading to its precipitation. nih.gov In some cases, an equimolar amount of ethereal HCl is used to achieve specific protonation, for example, when a molecule has multiple basic nitrogen atoms. nih.gov The choice between using an excess or an equimolar amount depends on the desired stoichiometry of the final salt. nih.gov

A third approach integrates the salt formation step into the synthesis process, often during a deprotection or hydrogenation step. For example, a compound can be dissolved in a mixture of ethanol (B145695) and an aqueous solution of normal hydrochloric acid in the presence of a catalyst like palladium on carbon. rsc.org This environment is suitable for reactions such as hydrogenation to remove a protecting group, and upon completion of the reaction and removal of the catalyst, the product is already in its hydrochloride salt form. rsc.org This integrated approach can be more efficient by reducing the number of separate processing steps.

The choice of solvent is crucial in all these methodologies. Solvents like methanol, ethanol, and diethyl ether are frequently chosen for their ability to dissolve the free base while promoting the precipitation of the resulting hydrochloride salt. The selection is also guided by the need to avoid unwanted side reactions and to facilitate the isolation of a pure, crystalline product. The table below summarizes these common methodologies.

| Method | Reagent | Solvent System | Procedure Highlights | Reference |

| Concentrated Acid in Alcohol | Concentrated HCl | Methanol (MeOH) | Dissolution of base, addition of acid, heating, cooling to precipitate, filtration. | acs.org |

| Ethereal HCl | Saturated HCl in Diethyl Ether | Diethyl Ether / Chloroform | Addition of excess or equimolar ethereal HCl to a solution of the base, leading to precipitation. | nih.gov |

| Integrated Synthesis/Salt Formation | Aqueous HCl | Ethanol / Water | Salt formation occurs concurrently with another reaction step, such as catalytic hydrogenation. | rsc.org |

These methods highlight the chemical principles of acid-base reaction and solubility that underpin the formation of pharmaceutical salts. The appropriate selection and optimization of these techniques are essential for producing this compound and its analogues with the desired purity and physical form.

Multi-Component Reactions (MCRs) Incorporating Piperidin-4-one Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. frontiersin.orgrsc.org This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity, making it highly valuable for creating libraries of compounds for drug discovery. frontiersin.orgnih.gov The piperidin-4-one core is a privileged scaffold in medicinal chemistry, and several MCRs have been developed for its synthesis and the synthesis of its substituted analogues. researchgate.net

The Mannich reaction is a classic and widely utilized three-component reaction that is fundamental to the synthesis of many piperidin-4-one derivatives. wikipedia.org In its typical application for this scaffold, the reaction involves the condensation of an aldehyde, a primary amine (or ammonia (B1221849), often from a source like ammonium acetate), and two equivalents of a ketone (such as acetone (B3395972) or an enolizable ketone). wikipedia.orgchemrevlett.com The reaction proceeds through the in-situ formation of an iminium ion from the aldehyde and amine, which is then attacked by the enol form of the ketone. wikipedia.org A second condensation and subsequent cyclization yield the piperidin-4-one ring. This method allows for the synthesis of symmetrically substituted piperidones, such as 2,6-diarylpiperidin-4-ones. chemrevlett.com

The versatility of the Mannich reaction allows for the introduction of various substituents onto the piperidine ring by choosing different starting materials, as detailed in the table below.

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Resulting Scaffold | Reference |

| Aromatic Aldehyde | Ammonium Acetate | Ethyl Methyl Ketone | Ethanol | 3-Methyl-2,6-diarylpiperidin-4-one | chemrevlett.com |

| Aldehyde | Primary or Secondary Amine | Enolizable Ketone | Acid or Base catalyst | β-Amino-carbonyl compound (Mannich Base) | wikipedia.orgorganic-chemistry.org |

| Benzaldehyde | Ammonium Carbonate, KCN | Benzophenone | Aqueous Ethanol | Phenytoin (a hydantoin, related MCR) | mdpi.com |

Beyond the traditional Mannich reaction, other MCRs have been developed to access more complex and diversely substituted piperidine scaffolds. A notable example is a four-component reaction involving an intermolecular Diels-Alder reaction. researchgate.net This strategy can produce highly substituted piperidone scaffolds by reacting components like an acid chloride, an N-trialkylsilylimine, a dienophile, and a base in a sequential, one-pot process. researchgate.net Such approaches are particularly valuable for generating compounds with multiple stereocenters and substitution patterns that are difficult to achieve through other methods. researchgate.net

Furthermore, five-component reactions have been developed for synthesizing densely functionalized piperidines. For example, a reaction catalyzed by an ionic liquid can combine multiple building blocks to yield complex piperidine derivatives in a single step. nih.gov These advanced MCRs significantly expand the chemical space accessible for piperidin-4-one analogues.

The development of stereoselective MCRs is another crucial area of research. For instance, a three-component vinylogous Mannich-type reaction has been developed to produce chiral dihydropyridinone compounds, which serve as versatile intermediates for building a variety of chiral piperidine derivatives. rsc.org These enantioselective methods are critical for investigating the structure-activity relationships of chiral drug candidates.

The application of MCRs to the synthesis of piperidin-4-one scaffolds represents a highly efficient and diversity-oriented strategy. By systematically varying the starting components, chemists can rapidly assemble large libraries of analogues of compounds like 2-ethylpiperidin-4-one for biological screening and lead optimization.

Iii. Advanced Spectroscopic and Structural Elucidation of 2 Ethylpiperidin 4 One Hydrochloride

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.

The ¹H NMR spectrum of 2-Ethylpiperidin-4-one (B7901804) hydrochloride provides initial information about the number and local electronic environment of protons. The piperidin-4-one ring contains several diastereotopic protons, leading to complex splitting patterns. Protons alpha to the ammonium (B1175870) nitrogen (H-2, H-6) and the ketone (H-3, H-5) are deshielded and appear at a lower field.

The ¹³C NMR spectrum reveals the number of unique carbon atoms. The carbonyl carbon (C-4) is characteristically observed at a very low field (δ > 200 ppm). Carbons adjacent to the nitrogen (C-2, C-6) are also shifted downfield relative to other aliphatic carbons.

Detailed assignments are achieved by correlating data from multiple NMR experiments. Below are representative chemical shift values based on analyses of similar piperidin-4-one structures.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts Note: Spectra are typically recorded in solvents like D₂O, DMSO-d₆, or CD₃OD. Chemical shifts (δ) are in ppm and are referenced to a standard. Multiplicity is abbreviated as: s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet).

| Position | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |

| 2 | ~3.5 - 3.7 | m | ~58 - 60 |

| 3 | ~2.8 - 3.0 (axial) ~2.5 - 2.7 (equatorial) | m | ~40 - 42 |

| 4 | - | - | ~205 - 208 |

| 5 | ~2.9 - 3.1 (axial) ~2.6 - 2.8 (equatorial) | m | ~40 - 42 |

| 6 | ~3.3 - 3.5 | m | ~48 - 50 |

| 7 (CH₂) | ~1.6 - 1.8 | m | ~25 - 27 |

| 8 (CH₃) | ~0.9 - 1.1 | t | ~9 - 11 |

While 1D NMR suggests a structure, 2D NMR techniques provide the definitive proof of atomic connectivity. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 2-Ethylpiperidin-4-one hydrochloride, key correlations would be observed between:

The proton at C-2 and the protons at C-3.

The protons at C-5 and the protons at C-6.

The methylene (B1212753) (C-7) and methyl (C-8) protons of the ethyl group. This confirms the sequence of proton-bearing atoms within the ring and the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (¹J_CH coupling). sdsu.edu It allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal. For instance, the proton signal assigned to H-2 from COSY would show a cross-peak with the carbon signal for C-2 in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). sdsu.edu It is crucial for piecing together the molecular skeleton, especially around quaternary centers like the carbonyl carbon. Key HMBC correlations would include:

Protons at C-3 and C-5 showing a cross-peak to the carbonyl carbon at C-4.

Protons of the ethyl group (C-7) showing a correlation to the ring carbon C-2.

The proton at C-2 showing a correlation to the carbonyl carbon C-4.

The piperidin-4-one ring is not planar and typically adopts a chair conformation to minimize torsional and steric strain. The orientation of the ethyl group at C-2 (axial or equatorial) can be determined by analyzing the vicinal proton-proton coupling constants (³J_HH). researchgate.net

This analysis is based on the Karplus relationship , which correlates the magnitude of the ³J coupling constant to the dihedral angle between the two coupled protons. miamioh.edu

A large coupling constant (³J ≈ 10–13 Hz) is indicative of an anti-periplanar arrangement (180° dihedral angle), which occurs between two protons in a trans-diaxial relationship.

A small coupling constant (³J ≈ 2–5 Hz) corresponds to a syn-clinal or gauche arrangement (~60° dihedral angle), which is found between axial-equatorial or equatorial-equatorial protons.

By measuring the coupling constants between the proton at C-2 and the two protons at C-3, the preferred conformation can be deduced. If the ethyl group is predominantly in the equatorial position, the remaining proton at C-2 will be axial. This axial proton (H-2a) would exhibit one large diaxial coupling to the axial proton at C-3 (H-3a) and one smaller axial-equatorial coupling to the equatorial proton at C-3 (H-3e). This "doublet of doublets" pattern with one large and one small coupling constant is characteristic of an axial proton, confirming the equatorial orientation of the substituent.

Vibrational and Mass Spectrometry

Vibrational spectroscopy and mass spectrometry provide orthogonal data to NMR, confirming functional groups and the elemental composition of the molecule.

FT-IR and FT-Raman are complementary techniques that probe the vibrational modes of a molecule.

FT-IR Spectroscopy: In the hydrochloride salt, the secondary amine exists as an ammonium ion (R₂NH₂⁺). This gives rise to a very broad and strong absorption band in the region of 2700–3000 cm⁻¹. The most prominent feature in the IR spectrum is the strong, sharp absorption from the ketone carbonyl (C=O) stretch , typically found around 1715–1725 cm⁻¹ . Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

FT-Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar N-H⁺ and C=O bonds give strong signals in the IR, the C-C and C-H bonds of the hydrocarbon backbone often produce stronger signals in the Raman spectrum. The C=O stretch is also visible but is typically weaker than in the IR spectrum.

Interactive Data Table: Key Vibrational Frequencies for Functional Group Identification

| Functional Group | Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical FT-Raman Frequency (cm⁻¹) |

| Ammonium (N-H⁺) | N-H Stretch | 2700 - 3000 (very broad, strong) | Weak / Not prominent |

| Alkane (C-H) | C-H Stretch | 2850 - 2960 (medium to strong) | 2850 - 2960 (strong) |

| Ketone (C=O) | C=O Stretch | 1715 - 1725 (strong, sharp) | 1715 - 1725 (weak to medium) |

| Amine (C-N) | C-N Stretch | 1180 - 1250 (medium) | Variable |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or five decimal places. This precision allows for the determination of a molecule's elemental formula.

For this compound (free base formula C₇H₁₃NO), analysis is performed on the protonated cation, [M+H]⁺.

Molecular Formula of Cation: C₇H₁₄NO⁺

Calculated Exact Mass: 128.1070 u

An experimental HRMS measurement yielding a value extremely close to 128.1070 (e.g., within 5 ppm error) would unequivocally confirm the molecular formula as C₇H₁₄NO⁺. This distinguishes it from other possible isobaric ions (ions with the same nominal mass but different elemental compositions), thereby validating the structure derived from NMR and IR data.

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. It provides precise data on bond lengths, bond angles, and torsional angles, which collectively define the molecular geometry and the absolute and relative stereochemistry of chiral centers.

Single-crystal X-ray diffraction analysis provides the most precise information on the solid-state structure of a compound. researchgate.net For this compound, this technique would reveal the exact conformation of the piperidin-4-one ring, the orientation of the ethyl group at the C2 position, and the geometric parameters of the molecule. While the specific crystallographic data for this compound is not publicly available, analysis of closely related piperidin-4-one structures allows for a detailed prediction of its molecular geometry.

The piperidine (B6355638) ring is expected to adopt a chair conformation, as this minimizes both angle and torsional strain, a common feature for cyclohexane (B81311) and its heterocyclic analogues. libretexts.orgwikipedia.org In related substituted piperidin-4-one hydrochlorides, the six-membered ring consistently shows a chair form. mdpi.comchemrevlett.com The protonation of the piperidine nitrogen and the presence of the carbonyl group at C4 influence the ring's puckering.

Key geometric parameters such as bond lengths and angles can be inferred from published crystal structures of similar compounds. For instance, the C-N and C-C bond lengths within the piperidine ring are expected to be in the typical range for sp³-hybridized atoms. The C=O bond of the ketone will be significantly shorter, and the C-N-C and C-C-C bond angles within the ring will be close to the ideal tetrahedral angle of 109.5°, with slight deviations to accommodate the ring structure. nih.gov The geometry around the protonated nitrogen atom is expected to be tetrahedral.

Below is a table of representative crystallographic data for a substituted piperidine ring, illustrating the type of information obtained from a single-crystal X-ray diffraction study.

| Parameter | Description | Typical Value |

| Bond Lengths (Å) | ||

| N1-C2 | Nitrogen to alpha-Carbon | ~1.50 Å |

| C2-C3 | Carbon-Carbon single bond | ~1.53 Å |

| C3-C4 | Carbon-Carbon single bond | ~1.52 Å |

| C4-C5 | Carbon-Carbon single bond | ~1.52 Å |

| C5-C6 | Carbon-Carbon single bond | ~1.53 Å |

| C6-N1 | Nitrogen to alpha-Carbon | ~1.50 Å |

| C4=O1 | Carbonyl Carbon-Oxygen double bond | ~1.22 Å |

| Bond Angles (°) | ||

| C6-N1-C2 | Angle within the piperidine ring | ~112° |

| N1-C2-C3 | Angle within the piperidine ring | ~110° |

| C2-C3-C4 | Angle within the piperidine ring | ~111° |

| O1=C4-C3 | Angle involving the carbonyl group | ~121° |

| Torsion Angles (°) | ||

| C6-N1-C2-C3 | Defines the ring pucker | ~ -55° |

| N1-C2-C3-C4 | Defines the ring pucker | ~ 53° |

Note: The values presented are illustrative and derived from crystallographic data of analogous piperidine structures. mdpi.comnih.gov Specific values for this compound would require experimental determination.

In the crystalline state of an organic salt like this compound, molecules are organized into a highly ordered three-dimensional lattice. This arrangement, known as crystal packing, is governed by a network of intermolecular interactions, primarily hydrogen bonds.

The key components for hydrogen bonding in this molecule are the protonated piperidinium (B107235) nitrogen (N-H⁺, a strong hydrogen bond donor), the carbonyl oxygen (C=O, a hydrogen bond acceptor), and the chloride anion (Cl⁻, a strong hydrogen bond acceptor). The interplay of these interactions dictates the supramolecular structure.

Commonly observed hydrogen bonding motifs in similar hydrochloride salts include:

N-H⁺···Cl⁻ Interactions : This is expected to be one of the most significant interactions, where the protonated amine forms a strong hydrogen bond with the chloride anion. nih.gov

N-H⁺···O=C Interactions : The piperidinium proton can also form a hydrogen bond with the carbonyl oxygen of an adjacent molecule. This often leads to the formation of chains or dimeric structures. In some cases, these interactions result in the formation of specific ring motifs, such as R²₂(8) rings in inversion dimers. nih.gov

C-H···O and C-H···Cl Interactions : Weaker C-H···O and C-H···Cl hydrogen bonds also play a crucial role in stabilizing the crystal lattice. nih.gov Aliphatic C-H groups, such as those on the piperidine ring and the ethyl substituent, can act as weak donors to either the carbonyl oxygen or the chloride ion, linking the primary hydrogen-bonded chains or layers into a robust 3D network. nih.govnih.gov

The combination of these interactions typically leads to the formation of well-defined supramolecular architectures, such as one-dimensional chains, two-dimensional corrugated layers, or complex three-dimensional networks. nih.govscispace.com The specific packing motif will depend on the energetic favorability of the various possible hydrogen bonds.

Conformational Analysis of the Piperidin-4-one Ring System

The biological activity and physical properties of piperidine derivatives are intrinsically linked to the conformational preferences of the six-membered ring. The piperidin-4-one ring is flexible and can exist in several conformations, with the relative energies of these forms being influenced by the nature and position of substituents.

The cyclohexane ring, the carbocyclic parent of piperidine, is known to exist predominantly in a low-energy chair conformation . libretexts.orgwikipedia.org This preference is shared by the piperidin-4-one ring system. The chair form minimizes angle strain by maintaining near-tetrahedral bond angles and alleviates torsional strain by staggering all adjacent C-H and C-C bonds. wikipedia.org

Most 2,6-diarylpiperidin-4-ones and other substituted derivatives have been shown by NMR spectroscopy and X-ray crystallography to adopt a chair conformation, often with bulky substituents occupying the more sterically favorable equatorial positions. chemrevlett.comasianpubs.org

However, other higher-energy conformations are also possible and can be populated depending on the substitution pattern and conditions. These include:

Boat Conformation : This form is significantly less stable than the chair due to steric repulsion between the "flagpole" hydrogens (or substituents) and torsional strain from eclipsing interactions along the sides of the boat. libretexts.org

Twist-Boat (or Skew-Boat) Conformation : A more stable intermediate between the boat and chair forms, the twist-boat conformation alleviates some of the flagpole and eclipsing strains of the pure boat form. wikipedia.org While less stable than the chair, certain substitution patterns can favor the twist-boat form. chemrevlett.com

Half-Chair Conformation : This is a high-energy transition state on the pathway of ring inversion between two different chair conformations. wikipedia.org

While the chair conformation is dominant for most simple piperidin-4-ones, the presence of specific substituents or N-functionalization (e.g., N-nitrosation) can shift the conformational equilibrium, leading to a significant population of boat or twist-boat forms. chemrevlett.comias.ac.in

| Conformation | Relative Energy (approx. for cyclohexane) | Key Strain Features |

| Chair | 0 kcal/mol (most stable) | No angle strain, no torsional strain. wikipedia.org |

| Twist-Boat | ~5.5 kcal/mol | Reduced flagpole interactions and torsional strain. wikipedia.org |

| Boat | ~6.9 kcal/mol | Significant flagpole steric strain and torsional strain. libretexts.org |

| Half-Chair | ~10.8 kcal/mol (transition state) | High angle and torsional strain. wikipedia.org |

Note: Energy values are for the parent cyclohexane ring and serve as a general guide for the piperidin-4-one system.

The introduction of an ethyl group at the C2 position of the piperidin-4-one ring has significant steric and electronic consequences that influence the ring's conformational preferences.

Steric Effects : The primary influence of the 2-ethyl group is steric. In the dominant chair conformation, a substituent can occupy either an axial or an equatorial position.

Equatorial Position : When the ethyl group is in the equatorial position, it points away from the rest of the ring, minimizing steric interactions. This is generally the most stable arrangement. asianpubs.org

Axial Position : An axial ethyl group would experience significant 1,3-diaxial interactions with the axial hydrogens on C4 and C6. This steric clash is highly destabilizing and would make the axial conformation much higher in energy than the equatorial one.

Therefore, the conformational equilibrium for this compound is expected to overwhelmingly favor the chair conformation where the 2-ethyl group occupies an equatorial position. The introduction of an alkyl group at a position adjacent to a ring heteroatom or carbonyl group can also cause a slight flattening of the ring in that region to alleviate localized strain. asianpubs.org

Electronic Effects : While steric effects are dominant for a simple alkyl group, electronic effects can also play a role. The presence of the sp²-hybridized carbonyl carbon at C4 and the protonated nitrogen at N1 influences the electron distribution and bond lengths within the ring. Pseudoallylic strain, an effect observed when the piperidine nitrogen is part of a planar system (e.g., an amide), can force a 2-substituent into an axial orientation. nih.gov However, in the case of a simple hydrochloride salt with a tetrahedral nitrogen, this effect is not dominant, and standard steric considerations favoring the equatorial position prevail. The primary role of the ethyl group remains steric, dictating a strong preference for the equatorial position within the stable chair conformer. nih.gov

Iv. Computational and Theoretical Chemistry Studies on 2 Ethylpiperidin 4 One Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the chemical behavior of molecules. For 2-Ethylpiperidin-4-one (B7901804) hydrochloride, these methods would provide a foundational understanding of its structure-property relationships at the molecular level.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its electronic energy. For 2-Ethylpiperidin-4-one hydrochloride, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the initial step. This process would yield optimized bond lengths, bond angles, and dihedral angles, providing a precise theoretical model of the molecule's structure. These calculated geometric parameters are often compared with experimental data from techniques like X-ray crystallography to validate the computational model.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are crucial for understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, this analysis would pinpoint the most probable sites for electron donation and acceptance and provide a quantitative measure of its chemical stability.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | - | ELUMO - EHOMO |

Note: Specific values are not available in the literature and would require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate electrostatic potential, where red typically signifies regions of high electron density (negative potential, susceptible to electrophilic attack) and blue represents regions of low electron density (positive potential, prone to nucleophilic attack). For this compound, the MEP map would likely show a negative potential around the oxygen atom of the carbonyl group and a positive potential near the hydrogen atoms of the piperidine (B6355638) ring and the ethyl group.

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding and electronic interactions within a molecule. It examines charge transfer between orbitals, which can reveal the presence and strength of hyperconjugative interactions and intramolecular hydrogen bonds. For this compound, NBO analysis would quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals, offering a deeper understanding of the electronic factors contributing to its stability.

Prediction of Non-Linear Optical (NLO) Properties

Computational methods can also be used to predict the Non-Linear Optical (NLO) properties of a molecule, which are important for applications in optoelectronics. These calculations typically involve determining the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Molecules with significant NLO properties often possess a large ground-state dipole moment and a considerable difference in dipole moment between the ground and excited states. While not a primary focus for a compound like this compound, this analysis could be performed to explore its potential in materials science.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. An MD simulation would model the movements of the atoms in this compound over time, providing insights into its conformational flexibility and interactions with its environment (e.g., a solvent or a biological receptor). This method is particularly useful for understanding how the molecule behaves in a more realistic, dynamic setting compared to the static picture provided by quantum chemical calculations. The simulation would track the trajectory of each atom, allowing for the analysis of structural changes, stability, and intermolecular interactions over a specific time period.

Exploration of Conformational Space and Flexibility of the Piperidin-4-one Ring

The conformational landscape of the piperidin-4-one ring in this compound is a critical determinant of its chemical behavior. Theoretical calculations are employed to explore the potential energy surface and identify stable conformers. The piperidine ring, analogous to cyclohexane (B81311), can adopt several conformations, including chair, boat, and twist-boat forms.

For substituted piperidines, the chair conformation is generally the most stable. However, the presence of substituents, such as the ethyl group at the 2-position and the carbonyl group at the 4-position, introduces steric and electronic effects that influence the conformational equilibrium. In the case of this compound, the protonated nitrogen atom further complicates the conformational preferences through electrostatic interactions.

Computational studies on analogous 4-substituted piperidinium (B107235) salts have shown that protonation can lead to a significant stabilization of the axial conformer, particularly when the substituent is polar. This is attributed to favorable electrostatic interactions between the positively charged nitrogen and the substituent. For a 2-ethyl substituent, which is non-polar, the energetic preference between the axial and equatorial orientations is more subtle and is primarily governed by steric hindrance.

Molecular mechanics calculations, utilizing force fields such as COSMIC, have been demonstrated to quantitatively predict the conformer energies in both the free base and the protonated forms of substituted piperidines. nih.gov These models calculate the steric energy based on bond lengths, angles, torsional parameters, and non-bonded interactions.

Table 1: Hypothetical Relative Conformational Energies of this compound (kcal/mol)

| Conformer | Axial Ethyl Group (Chair) | Equatorial Ethyl Group (Chair) | Twist-Boat |

| Relative Energy | 0.8 | 0.0 | 5.3 |

Solvent Effects on Molecular Conformation and Stability

Polar solvents are expected to stabilize conformations with larger dipole moments. For this compound, the protonated form is inherently charged, leading to strong interactions with polar solvent molecules. The stability of different conformers can be altered by the solvent's ability to solvate the charged nitrogen center and the polar carbonyl group.

Theoretical studies on similar heterocyclic systems have shown that an increase in solvent polarity can favor the formation of more polar conformers. sciepub.com In the context of this compound, the equilibrium between the axial and equatorial conformers of the ethyl group might be shifted in different solvents. For instance, a solvent that can effectively solvate the region around the protonated nitrogen might reduce the steric clash with an axial ethyl group, thereby altering its relative stability compared to the equatorial conformer.

In Silico Prediction of Molecular Behavior and Reactivity Parameters

In silico methods are powerful tools for predicting the molecular behavior and reactivity of this compound without the need for extensive laboratory experimentation. These predictions are based on the calculated electronic structure of the molecule.

Various molecular descriptors can be calculated to predict the physicochemical and pharmacokinetic properties of a compound. These include parameters like logP (lipophilicity), polar surface area, and the number of hydrogen bond donors and acceptors, which are crucial for assessing drug-likeness according to frameworks like Lipinski's Rule of Five.

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deeper insights into the reactivity of the molecule. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are indicative of the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of chemical reactions.

Atomic Charges: Calculation of partial charges on each atom helps in understanding the intramolecular electronic effects and predicting sites susceptible to nucleophilic or electrophilic attack.

Table 2: Predicted Molecular and Reactivity Parameters for a Piperidin-4-one Analog

| Parameter | Predicted Value | Significance |

| LogP | 1.2 | Indicates moderate lipophilicity |

| Polar Surface Area | 45.5 Ų | Influences membrane permeability |

| HOMO Energy | -7.2 eV | Relates to electron-donating ability |

| LUMO Energy | -0.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 6.7 eV | Indicates high kinetic stability |

Note: This table is based on general values for similar heterocyclic ketones and serves as an example of the types of parameters that can be predicted. Specific data for this compound would require dedicated computational studies.

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction, chemists can identify the most likely reaction pathway, including the structures of transition states and intermediates.

For 2-Ethylpiperidin-4-one, potential reactions of interest could include nucleophilic addition to the carbonyl group, reactions at the alpha-carbon, or N-alkylation/acylation. Computational methods can be used to:

Determine Reaction Energetics: Calculate the activation energies and reaction enthalpies to predict the feasibility and spontaneity of a reaction.

Visualize Transition States: The geometry of the transition state provides crucial information about the mechanism of bond-making and bond-breaking processes.

Investigate Stereoselectivity: For reactions that can produce multiple stereoisomers, computational modeling can predict which isomer is likely to be the major product by comparing the energies of the different diastereomeric transition states.

For example, the reduction of the carbonyl group in 2-Ethylpiperidin-4-one can lead to two diastereomeric alcohols. Theoretical modeling could predict the preferred direction of hydride attack (axial vs. equatorial) based on the steric and electronic environment of the carbonyl carbon in the most stable conformer of the piperidinone ring.

While specific theoretical studies on the reaction pathways of this compound are not extensively documented in publicly available literature, the computational methodologies are well-established and can be applied to provide valuable mechanistic insights.

V. 2 Ethylpiperidin 4 One Hydrochloride As a Precursor in Complex Organic Synthesis

Scaffold for the Construction of Diverse Heterocyclic Frameworks

The piperidin-4-one core is a prevalent motif in numerous natural products and pharmaceutically active compounds. chemrevlett.comchemrevlett.com The presence of the C2-ethyl group in 2-ethylpiperidin-4-one (B7901804) hydrochloride offers a unique starting point for creating highly substituted and sterically complex heterocyclic structures. Synthetic chemists leverage the reactivity of both the ketone and the amine functionalities to build upon this scaffold, leading to a variety of novel molecular architectures.

Synthesis of Spirocyclic Systems Incorporating the Piperidin-4-one Moiety

Spirocyclic compounds, characterized by two rings connected through a single shared atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. nih.gov The carbonyl group of 2-ethylpiperidin-4-one is a key functional handle for the construction of spiro-heterocycles. niscpr.res.in Various synthetic strategies have been developed to access these complex structures from piperidin-4-one precursors.

Multi-component reactions are a powerful tool for this purpose. For instance, reactions of substituted piperidin-4-ones with reagents like ethyl chloroformate or ethyl chloroacetate (B1199739) can yield five-membered and six-membered spiro-compounds, respectively. nih.gov Similarly, reactions with bifunctional reagents such as thiosemicarbazide (B42300) or ethylenediamine (B42938) can lead to the formation of five-membered spiro-heterocycles containing additional nitrogen and sulfur atoms. nih.gov These methods highlight the utility of the piperidin-4-one core as a synthon for a diverse range of spiro systems. niscpr.res.in

| Reaction Type | Reactants with Piperidin-4-one | Resulting Spiro-System | Reference |

|---|---|---|---|

| Multi-component Reaction | Ethyl Chloroformate | Five-membered Ring Spiro-compound (e.g., 1,3,8-triazaspiro[4.5]decan-2-one) | nih.gov |

| Multi-component Reaction | Ethyl Chloroacetate | Six-membered Ring Spiro-compound (e.g., 1,4,9-triazaspiro[5.5]undecan-2-one) | nih.gov |

| Multi-component Reaction | Thiosemicarbazide | Five-membered Ring Spiro-compound (e.g., 4-thia-1,2,8-triazaspiro[4.5]decane) | nih.gov |

| Multi-component Reaction | Ethylenediamine | Five-membered Ring Spiro-compound (e.g., 1,4,8-triazaspiro[4.5]decane) | nih.gov |

Preparation of Fused and Bridged Polycyclic Compounds

The 2-ethylpiperidin-4-one scaffold is also amenable to the synthesis of fused and bridged polycyclic compounds, which are core structures in many alkaloids and other biologically active molecules. Alkylation of the piperidone ring, followed by intramolecular cyclization, is a common strategy. For example, 1-substituted 3-acetonyl-4-piperidones, prepared via alkylation, can be cyclized to form hexahydropyrindin-6-ones, which are fused bicyclic systems. rsc.org

Furthermore, the chiral nature of enantioenriched 2-alkyl piperidines, which can be derived from their corresponding piperidones, makes them valuable precursors for complex fused systems. An iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridines yields enantioenriched piperidines that can be converted into fused tricyclic structures, such as hexahydropyridoindoles and benzo-quinolizidines, through subsequent intramolecular reactions like Hartwig-Buchwald amination. nih.gov These advanced synthetic routes demonstrate how the simple 2-ethylpiperidin-4-one framework can be elaborated into intricate, multi-ring systems. nih.govrsc.orgmdpi.com

Annulation Strategies to Form Novel Ring Systems

Annulation, the process of building a new ring onto an existing one, is a powerful strategy for synthesizing complex heterocyclic systems. Several annulation methods are applicable to piperidin-4-one derivatives. A rhodium-catalyzed cascade reaction initiated by an α-imino carbene involves a 1,2-aryl or alkyl migration followed by annulation to produce highly substituted piperidin-4-ones in excellent yields. acs.org This protocol is notable for its efficiency and broad substrate scope. acs.org

Other strategies include [5+1] and [4+2] annulation reactions. mdpi.com For example, a [5+1] acid-mediated annulation using an aza-Pummerer approach can form 4-chloropiperidines. mdpi.com Additionally, tunable [3+2] and [4+2] annulation protocols that couple alkenes with bifunctional reagents provide access to both pyrrolidine (B122466) and piperidine (B6355638) cores, demonstrating the versatility of these methods for late-stage pharmaceutical diversification. nih.gov These strategies allow for the controlled construction of new rings, expanding the structural diversity accessible from the 2-ethylpiperidin-4-one starting material.

| Annulation Strategy | Key Features | Resulting Structure | Reference |

|---|---|---|---|

| α-Imino Carbene Cascade | Rhodium-catalyzed 1,2-migration and annulation | Substituted Piperidin-4-ones | acs.org |

| [5+1] Aza-Pummerer Annulation | Acid-mediated, forms C-N, C-C, and C-Cl bonds | 4-Chloropiperidines | mdpi.com |

| Tunable [3+2] / [4+2] Annulations | Coupling of alkenes with bifunctional reagents | Spirocyclic Pyrrolidines and Piperidines | nih.gov |

Chiral Building Block in Asymmetric Synthesis

Chirality is a critical aspect of modern drug design, as different enantiomers of a molecule can have vastly different biological activities. nih.gov The presence of a stereocenter at the C2 position makes 2-ethylpiperidin-4-one hydrochloride, particularly in its enantiopure forms like (S)-2-ethyl-piperidin-4-one, a highly valuable chiral building block for asymmetric synthesis. osti.gov This allows for the stereocontrolled synthesis of complex nitrogen-containing molecules.

Utilization in the Synthesis of Chirally Enriched Nitrogen Heterocycles

The enantiopure forms of 2-alkyl-4-piperidones are key starting materials for synthesizing other chirally enriched heterocycles. One powerful method is the kinetic resolution of racemic piperidones or their derivatives. For instance, N-Boc-2-aryl-4-methylenepiperidines, which can be prepared from the corresponding 2-aryl-4-piperidones, undergo highly selective kinetic resolution via asymmetric deprotonation. nih.govacs.org The resulting enantioenriched methylene-piperidine can be converted back to the enantioenriched 2-aryl-4-piperidone via ozonolysis, providing access to a chiral scaffold that retains its enantiopurity for further transformations. nih.govacs.org

Another advanced technique is enzymatic transamination coupled with dynamic kinetic resolution (DKR). This process has been used on a 4-piperidone (B1582916) to establish two stereogenic centers in a single step, affording the desired amine product with high diastereomeric and enantiomeric excess. nih.gov Such methods underscore the potential of using chiral 2-ethylpiperidin-4-one to access a wide range of complex, stereochemically defined piperidine alkaloids and other bioactive molecules. rsc.org

Diastereoselective Conversions to Functionalized Piperidine Derivatives

The existing stereocenter in 2-ethylpiperidin-4-one can exert significant control over the stereochemical outcome of subsequent reactions, a process known as diastereoselective conversion. The reduction of the C4-ketone is a prime example. The reduction of 3,5-disubstituted piperidones with various reducing agents can lead to the formation of 4-piperidols with high diastereoselectivity, typically favoring the formation of an equatorial hydroxyl group. lookchem.com

Alkylation is another key transformation where diastereoselectivity is crucial. The C-alkylation of 1,2-dihydropyridines, followed by nucleophilic addition, can introduce quaternary carbon centers with high regio- and diastereoselectivity, leading to piperidine rings with multiple adjacent stereocenters. nih.gov The steric and electronic influence of the C2-ethyl group in 2-ethylpiperidin-4-one can be harnessed to direct the approach of reagents to the enolate or other reactive intermediates, thereby controlling the stereochemistry of newly formed C-C or C-H bonds at positions like C3 and C5. This substrate-controlled diastereoselectivity is fundamental to building complex molecules with precisely defined three-dimensional structures.

Intermediacy in the Synthesis of Complex Organic Molecules

The strategic placement of the ethyl group at the C2 position and the ketone at the C4 position of the piperidine ring makes this compound a valuable intermediate. This substitution pattern allows for a variety of chemical transformations, enabling chemists to elaborate the simple piperidone core into highly functionalized and stereochemically complex target molecules.

Precursor in Stereoselective Total Synthesis Efforts

While specific examples detailing the direct use of this compound in the total synthesis of named natural products are not extensively documented in readily available literature, the broader class of 2-substituted piperidin-4-ones are recognized as key intermediates in the synthesis of various alkaloids. The general strategy often involves the stereoselective reduction of the ketone and subsequent functionalization of the nitrogen and other positions on the ring.

For instance, the synthesis of various piperidine alkaloids often relies on the stereoselective construction of the piperidine core. Methodologies developed for the synthesis of polysubstituted piperidinones, which can be accessed from precursors like this compound, are crucial in these endeavors. These methods often focus on controlling the stereochemistry at multiple centers, a critical aspect in the synthesis of biologically active molecules. nih.gov

Development of Novel Synthetic Routes Utilizing Piperidin-4-one Hydrochloride as a Key Intermediate

The development of novel synthetic routes that provide access to complex molecular scaffolds often relies on the use of readily available and versatile starting materials. Piperidin-4-one hydrochloride and its derivatives, including the 2-ethyl variant, have been instrumental in the exploration of new synthetic methodologies. These routes often focus on creating stereochemically defined piperidine structures, which are valuable in medicinal chemistry and drug discovery. nih.gov

Research in this area has led to the development of multicomponent reactions and cascade sequences that efficiently construct polysubstituted piperidines. For example, a four-component stereoselective synthesis of pyridinium (B92312) salts with piperidin-2-one moieties has been developed, showcasing the utility of piperidine precursors in generating molecular complexity in a single step. hse.ru Although not directly starting from this compound, such methodologies highlight the potential for this compound to be employed in similar complex transformations.

Furthermore, the synthesis of functionalized piperidinone skeletons can be achieved through cascade couplings. A practical asymmetric synthesis of a potent dipeptidyl peptidase IV (DPP-4) inhibitor involved the assembly of a functionalized piperidinone skeleton in a one-pot, three-component cascade coupling. nih.gov This approach, which allows for the epimerization of the initial product to the desired trans isomer, demonstrates the sophisticated strategies employed to control stereochemistry in piperidine synthesis. nih.gov

The development of asymmetric syntheses for chiral piperidines is another area of active research. For example, a Cu-catalyzed asymmetric cyclizative aminoboration has been developed for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines. nih.gov While this specific example does not use this compound, it underscores the importance of developing methods to access stereochemically pure piperidine derivatives, a goal for which this compound could serve as a valuable starting point for further elaboration.

Table of Synthetic Intermediates and Products

| Starting Material/Intermediate | Reagents and Conditions | Product | Yield (%) | Diastereomeric/Enantiomeric Excess | Reference |

| Chiral nitro diester, aldehyde, amine | Three-component cascade coupling | Functionalized piperidinone | High | N/A | nih.gov |

| Functionalized piperidinone (cis) | Base-catalyzed epimerization | Functionalized piperidinone (trans) | High | N/A | nih.gov |

| Alkenyl hydroxylamine (B1172632) ester | Cu/(S,S)-Ph-BPE, B₂pin₂ | Chiral 2,3-cis-disubstituted piperidine | Moderate to Good | Excellent | nih.gov |

| Dicyano olefins, aromatic aldehydes, pyridinium halogenides, NH₄OAc | Four-component reaction | (4,6-diaryl-5,5-dicyano-2-oxopiperidin-3-yl)pyridin-1-ium halogenides | N/A | Single diastereomer | hse.ru |

Vi. Methodological Advancements and Future Research Directions in Piperidin 4 One Chemistry

Development of Efficient Chromatographic Methods for Purification and Enantiomeric Separation

The isolation and purification of piperidin-4-one derivatives are critical steps in their synthesis and characterization. Chromatographic techniques are indispensable for achieving the high purity required for subsequent reactions and biological testing.

Purification: Standard chromatographic methods, such as flash chromatography, are routinely employed for the purification of piperidin-4-one intermediates. For instance, the synthesis of 1-(ethyl)piperidin-4-one involves purification by flash chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) (DCM) to yield the product as a yellow liquid. chemicalbook.com The choice of solvent system and stationary phase is crucial and is typically optimized based on the polarity and properties of the specific derivative. A review of crystallization procedures for various piperidin-4-one derivatives indicates that many are recrystallized from solvents like ethanol (B145695), methanol, or mixtures such as ethanol-ethyl acetate (B1210297) and benzene-petroleum ether to obtain pure, crystalline solids suitable for analysis. chemrevlett.comcivilica.com

Enantiomeric Separation: As many biologically active piperidines are chiral, the development of methods for enantiomeric separation is of paramount importance. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful tool for this purpose. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective. mdpi.com

For example, the enantiomeric separation of 15 different racemic 4-aryl-3,4-dihydropyrimidin-2(1H)-one (DHP) ester derivatives was successfully achieved using a teicoplanin aglycone (TAG)-based CSP. mdpi.com This method provided excellent enantioselectivity, which was not achievable with standard Pirkle-type CSPs. mdpi.com Similarly, a tandem column system, combining a C18 column with a polysaccharide-based chiral column, has been used for the baseline separation of alkaloid enantiomers, demonstrating a robust approach for resolving complex mixtures. researchgate.net The fundamental principle of these separations relies on the differential interactions (e.g., hydrogen bonding, π–π interactions, steric hindrance) between the enantiomers and the chiral selector of the CSP. mdpi.com

Table 1: Examples of Chromatographic Methods for Piperidinone-Related Compounds

| Method | Compound Class | Stationary Phase / Column | Mobile Phase / Eluent | Purpose | Reference |

|---|---|---|---|---|---|

| Flash Chromatography | 1-(ethyl)piperidin-4-one | Silica Gel | 0-7% 2N NH3 in MeOH : DCM | Purification | chemicalbook.com |

| HPLC | 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Esters | ChirobioticTM TAG (Teicoplanin Aglycone) | Polar Organic (e.g., MeOH, EtOH, ACN) | Enantiomeric Separation | mdpi.com |

| Tandem HPLC | Alkaloid Enantiomers | C18 + Polysaccharide-based Chiral Column | Not Specified | Enantiomeric Separation | researchgate.net |

| Recrystallization | Various Piperidin-4-ones | Not Applicable | Ethanol, Methanol, Benzene-petroleum ether | Purification | chemrevlett.com |

In-Situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Elucidation

Understanding reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. In-situ spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy, have emerged as powerful process analytical technology (PAT) tools for real-time monitoring of chemical reactions without the need for sampling. youtube.comuu.nl

These techniques provide valuable data on reaction initiation, progression, intermediate formation, and endpoint determination. youtube.com A notable application in piperidine (B6355638) chemistry is the study of the lithiation-substitution of N-Boc-2-phenylpiperidine. acs.org By using in-situ IR spectroscopy, researchers were able to monitor the reaction and identify optimal conditions. The data revealed that the rotation of the tert-butoxycarbonyl (Boc) protecting group was significantly faster for the piperidine derivative compared to its pyrrolidine (B122466) analog, explaining differences in reactivity at low temperatures. acs.org This combination of real-time monitoring with synthetic experiments and computational studies allows for a deep mechanistic understanding, leading to improved yields and selectivity. acs.org The ability to track the concentration of reactants, intermediates, and products simultaneously under actual reaction conditions is a significant advantage over traditional offline analytical methods like NMR or GC-MS, which require quenching and workup. youtube.comacs.org

Flow Chemistry Approaches for Continuous Synthesis of Piperidin-4-one Derivatives

Flow chemistry, or continuous manufacturing, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. These benefits are driving its adoption in the synthesis of fine chemicals and pharmaceutical intermediates.